

Physical and chemical properties of Allyl oct-2-enoate

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Compound of Interest

Compound Name: Allyl oct-2-enoate

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Allyl Oct-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl oct-2-enoate is an unsaturated ester that, while not extensively documented in public literature, possesses structural features suggesting a range of potential chemical reactivities and applications. This technical guide consolidates predicted physical and chemical properties based on analogous compounds and provides detailed, generalized experimental protocols for its synthesis and characterization. The reactivity of its α,β -unsaturated carbonyl system and terminal allyl group are discussed, offering insights for its potential use in organic synthesis and drug development. All quantitative data presented herein are estimated based on structurally related compounds and should be confirmed by empirical analysis.

Introduction

Allyl oct-2-enoate is an organic compound characterized by an eight-carbon chain with a double bond between the second and third carbon (an octenoate group), esterified with an allyl alcohol. The presence of both an α,β -unsaturated carbonyl moiety and a terminal alkene in the allyl group makes it a potentially versatile building block in organic synthesis. These functional groups are known to participate in a variety of chemical transformations, including Michael additions, polymerization, and cycloadditions. This document aims to provide a comprehensive

overview of the predicted properties and plausible experimental methodologies related to **Allyl oct-2-enoate** for research and development purposes.

Physical and Chemical Properties

Direct experimental data for **Allyl oct-2-enoate** is not readily available. The following table summarizes the predicted physical and chemical properties, derived from data for the structurally similar compounds allyl octanoate and ethyl-trans-2-octenoate.

Property	Predicted Value/Information	Citation for Analogue
Molecular Formula	C ₁₁ H ₁₈ O ₂	N/A
Molecular Weight	182.26 g/mol	N/A
Appearance	Colorless to pale yellow liquid (predicted)	[1][2]
Odor	Fruity, waxy (predicted)	[2]
Boiling Point	~220-230 °C at 760 mmHg (estimated)	[1]
Density	~0.88 g/mL at 25 °C (estimated)	[1]
Refractive Index	~1.44 at 20 °C (estimated)	[1]
Solubility	Insoluble in water; soluble in alcohols and organic solvents (predicted).	[1]
Vapor Pressure	< 0.1 mmHg at 25 °C (estimated)	[1]
Flash Point	> 90 °C (estimated)	[3]
logP (o/w)	~3.5 (estimated)	N/A

Experimental Protocols

Synthesis of Allyl Oct-2-enoate via Fischer Esterification

A standard method for the synthesis of **Allyl oct-2-enoate** is the Fischer esterification of (E)-oct-2-enoic acid with allyl alcohol, using a strong acid catalyst.

Materials:

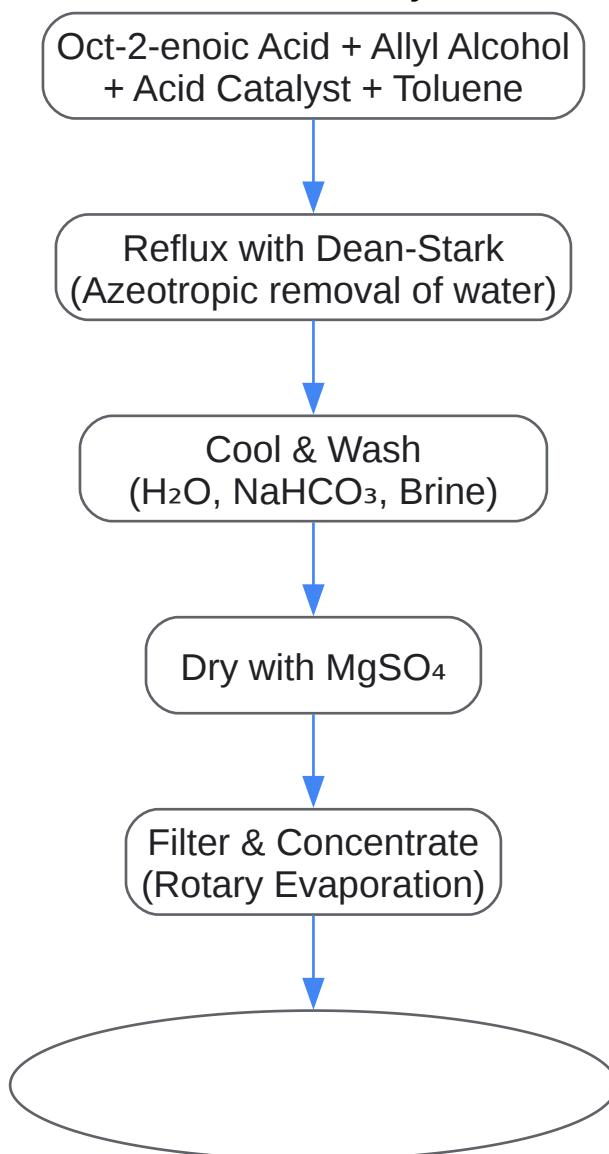
- (E)-Oct-2-enoic acid
- Allyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (PTSA)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (E)-oct-2-enoic acid (1 equivalent), allyl alcohol (1.5-2 equivalents), and toluene (sufficient to fill the Dean-Stark trap).
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 equivalents).
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, cool the mixture to room temperature.

- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **Allyl oct-2-enoate**.

Synthesis Workflow of Allyl oct-2-enoate



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Caption: Synthesis workflow for **Allyl oct-2-enoate**.

Characterization

- ^1H NMR (predicted):
 - Signals corresponding to the allyl group: ~ 5.9 ppm (ddt, 1H, $-\text{CH}=\text{CH}_2$), ~ 5.3 ppm (dq, 1H, cis- $\text{CH}=\text{CHH}$), ~ 5.2 ppm (dq, 1H, trans- $\text{CH}=\text{CHH}$), ~ 4.6 ppm (dt, 2H, $-\text{O}-\text{CH}_2-$).
 - Signals corresponding to the oct-2-enoate group: ~ 6.9 ppm (dt, 1H, $-\text{CH}=\text{CH}-\text{C}=\text{O}$), ~ 5.8 ppm (dt, 1H, $-\text{CH}=\text{CH}-\text{C}=\text{O}$), ~ 2.2 ppm (q, 2H, $-\text{CH}_2-\text{CH}=\text{CH}-$), ~ 1.4 ppm (m, 4H, $-(\text{CH}_2)_2-$), ~ 0.9 ppm (t, 3H, $-\text{CH}_3$).
- ^{13}C NMR (predicted):
 - Carbonyl carbon: ~ 166 ppm.
 - Allyl carbons: ~ 132 ppm ($-\text{CH}=\text{}$), ~ 118 ppm ($=\text{CH}_2$), ~ 65 ppm ($-\text{O}-\text{CH}_2-$).
 - Oct-2-enoate carbons: ~ 145 ppm ($-\text{CH}=\text{}$), ~ 122 ppm ($=\text{CH}-\text{C}=\text{O}$), and signals for the aliphatic carbons.

The IR spectrum of **Allyl oct-2-enoate** is expected to show the following characteristic absorption bands:

- $\sim 3080\text{ cm}^{-1}$ (C-H stretch, sp^2 C-H of the allyl group)
- $\sim 2960\text{--}2850\text{ cm}^{-1}$ (C-H stretch, sp^3 C-H)
- $\sim 1725\text{ cm}^{-1}$ ($\text{C}=\text{O}$ stretch, α,β -unsaturated ester)
- $\sim 1650\text{ cm}^{-1}$ ($\text{C}=\text{C}$ stretch, both allyl and enoate)
- $\sim 1160\text{ cm}^{-1}$ (C-O stretch, ester)

GC-MS analysis can be used to determine the purity of the synthesized ester and to confirm its molecular weight. The mass spectrum would be expected to show the molecular ion peak ($m/z = 182.26$) and characteristic fragmentation patterns of an allyl ester.

Typical GC-MS Protocol:

- **Sample Preparation:** Dilute a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject 1 μL of the diluted sample into the GC-MS system.
- **GC Separation:** Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
- **MS Detection:** Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
- **Data Analysis:** Identify the peak corresponding to **Allyl oct-2-enoate** and analyze its mass spectrum for the molecular ion and fragmentation pattern.

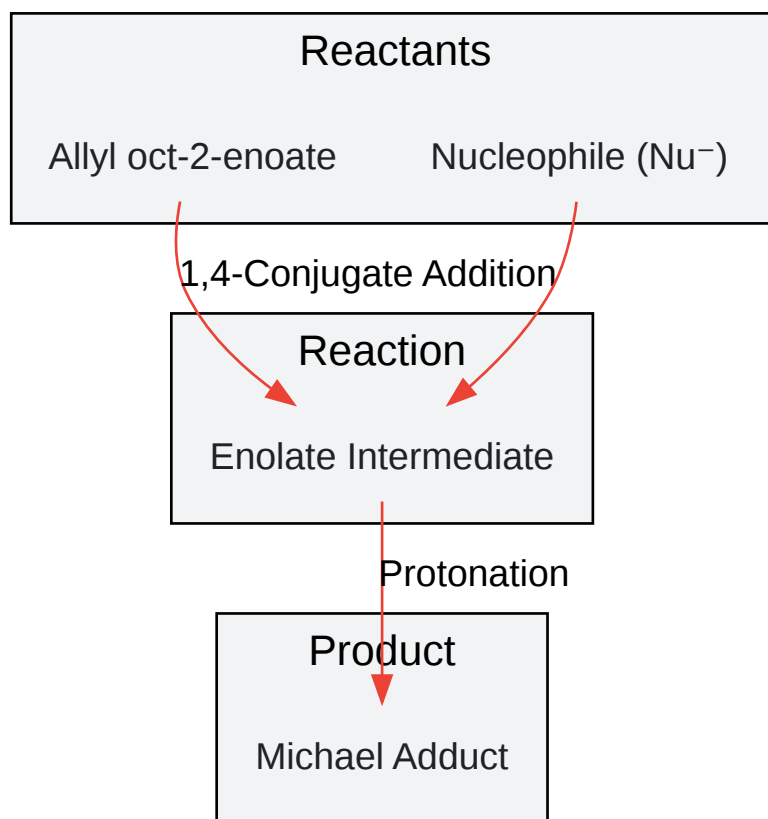
Chemical Reactivity and Potential Applications

The reactivity of **Allyl oct-2-enoate** is dominated by its two key functional groups: the α,β -unsaturated ester and the terminal allyl group.

Reactions at the α,β -Unsaturated System

The conjugated system is electrophilic at both the carbonyl carbon and the β -carbon. This allows for 1,4-conjugate addition reactions (Michael addition) with various nucleophiles such as amines, thiols, and enolates. This reactivity is crucial in many synthetic pathways and is also a mechanism by which such compounds can interact with biological molecules, for instance, by covalent modification of cysteine residues in proteins.[4]

Michael Addition to Allyl oct-2-enoate



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Caption: Michael addition reaction pathway.

Reactions of the Allyl Group

The terminal double bond of the allyl group can undergo typical alkene reactions such as:

- Addition reactions: Halogenation, hydrogenation, and hydroboration-oxidation.
- Polymerization: Radical or transition-metal-catalyzed polymerization.
- Metathesis reactions: Cross-metathesis or ring-closing metathesis if another double bond is present in the molecule.
- Allylic substitution reactions: Under appropriate conditions.

The presence of these two reactive sites allows for orthogonal chemical modifications, making **Allyl oct-2-enoate** a potentially valuable intermediate in the synthesis of complex molecules and functional materials.

Safety and Handling

While a specific safety data sheet for **Allyl oct-2-enoate** is not available, based on similar compounds like allyl octanoate and other α,β -unsaturated esters, the following precautions are recommended:

- Irritant: Likely to be irritating to the skin, eyes, and respiratory system.[1][5]
- Toxicity: May be harmful if swallowed or in contact with skin.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
- Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.[3]

Conclusion

Allyl oct-2-enoate is a compound with significant potential in synthetic chemistry due to its dual functionality. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and handling based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information as a starting point for exploring the applications of this versatile molecule. Further empirical studies are necessary to fully elucidate its properties and potential.

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